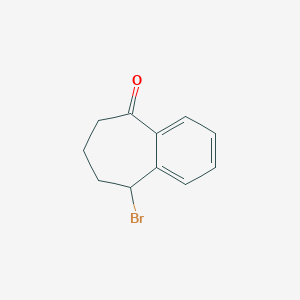

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Description

Properties

IUPAC Name |

9-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10-6-3-7-11(13)9-5-2-1-4-8(9)10/h1-2,4-5,10H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPXWGZCCZHHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C(=O)C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316569 | |

| Record name | 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72472-29-8 | |

| Record name | NSC304641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Landscape of Brominated Tetrahydrobenzocyclohepten-5-ones: A Technical Guide for Researchers

An In-depth Examination of Key Isomers and Their Chemical Identifiers

In the realm of synthetic chemistry and drug discovery, precision in molecular architecture is paramount. The nomenclature of a chemical compound serves as its unique identifier, guiding researchers to a wealth of information regarding its properties, synthesis, and potential applications. However, ambiguities in naming can arise, leading to confusion and misdirection. This technical guide addresses such a case with the requested topic of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one .

A thorough investigation of the scientific literature and chemical databases reveals a notable absence of information for a compound with the bromine atom at the 9-position. This suggests that this specific isomer is either not a well-characterized compound or that the nomenclature may be mistaken. In contrast, several other positional isomers of bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one are well-documented and commercially available.

This guide, therefore, aims to provide a comprehensive overview of these known isomers, offering a valuable resource for researchers and drug development professionals. We will delve into the chemical identifiers, synthesis, and safety considerations for the 2-bromo, 3-bromo, and 6-bromo analogues, providing a comparative analysis to facilitate informed decisions in experimental design and chemical sourcing.

Core Chemical Identifiers: A Comparative Overview

To navigate the chemical landscape of these brominated ketones, it is essential to begin with their fundamental identifiers. The following table summarizes the key information for the most prominent isomers.

| Feature | 2-Bromo Isomer | 3-Bromo Isomer | 6-Bromo Isomer |

| IUPAC Name | 2-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one[2] | 6-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one[3] |

| CAS Number | 169192-93-2[4] | 87779-78-0[2] | 19844-70-3[3] |

| Molecular Formula | C₁₁H₁₁BrO | C₁₁H₁₁BrO[2] | C₁₁H₁₁BrO[3] |

| Molecular Weight | 239.11 g/mol | 239.11 g/mol [2] | 239.11 g/mol [3] |

| Canonical SMILES | C1CC(C(=O)C2=CC=C(C=C2)Br)CC1 | C1CC(C(=O)C2=CC(Br)=CC=C2)CC1 | C1CC(C(Br)C(=O)C2=CC=CC=C2)C1 |

| InChIKey | Not readily available | BBLCBJCONMZHBE-UHFFFAOYSA-N[2] | JIIICACPFONLNC-UHFFFAOYSA-N[3] |

Note: The IUPAC name for the 2-bromo isomer can also be represented as 2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one. Another related isomer, 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one (CAS: 1180671-71-9), exists where the ketone is at the 7-position[5][6].

Synthetic Pathways and Methodologies

The synthesis of these brominated benzocycloheptenones is crucial for their accessibility in research. While detailed, step-by-step protocols are often proprietary or embedded within broader synthetic schemes in the literature, the general approaches can be outlined.

A common strategy for the synthesis of the parent ketone, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, involves intramolecular cyclization reactions. Subsequent bromination can then be achieved through various methods, with the regioselectivity being a key challenge.

Figure 1: A generalized workflow for the synthesis of brominated tetrahydrobenzocyclohepten-5-one isomers.

For the synthesis of the 6-bromo isomer , a common method involves the direct bromination of the parent ketone, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, often using a brominating agent like pyridinium bromide perbromide in a suitable solvent such as chloroform[7]. The reaction is typically carried out at a low temperature to control selectivity.

The synthesis of the 2-bromo and 3-bromo isomers generally requires a multi-step approach starting from precursors that already contain the bromine atom on the aromatic ring. These precursors are then subjected to reactions that build the seven-membered ring.

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra would show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts being indicative of the bromine substitution pattern. The aliphatic protons of the seven-membered ring would appear as complex multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectra would provide information on the number of unique carbon environments. The chemical shift of the carbonyl carbon would be a prominent feature, and the shifts of the aromatic carbons would be influenced by the position of the bromine atom.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration of the ketone.

Mass Spectrometry (MS): The mass spectra of these compounds would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks), which would be a key indicator of the presence of a single bromine atom in the molecule.

Safety and Handling

As with all chemical reagents, proper safety precautions are essential when handling brominated tetrahydrobenzocyclohepten-5-ones. The available safety data indicates that these compounds should be handled with care.

GHS Hazard Statements for 6-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS: 19844-70-3): [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

GHS Hazard Statements for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS: 87779-78-0): [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

The following diagram outlines a standard safety protocol for handling these compounds.

Figure 2: Recommended safety workflow for handling brominated tetrahydrobenzocyclohepten-5-one isomers.

Applications in Research and Development

Brominated organic compounds are valuable intermediates in medicinal chemistry and materials science. The bromine atom can serve as a handle for further functionalization, for example, in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

While specific applications for each of these isomers are not extensively detailed in publicly accessible literature, their structural motif, a benzosuberone core, is of interest in drug discovery. This scaffold is present in a number of biologically active compounds. The introduction of a bromine atom provides a strategic point for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. For instance, a related compound, (7S,10R)-2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole, serves as a key intermediate in the synthesis of a potent 5-HT6 antagonist[8].

Conclusion

While the initially requested "9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one" appears to be an uncharacterized or misidentified compound, a rich chemistry exists for its positional isomers. This guide has provided a foundational understanding of the 2-bromo, 3-bromo, and 6-bromo isomers, covering their chemical identifiers, synthetic considerations, and safety profiles. For researchers and professionals in drug development, a clear understanding of these distinct isomers is crucial for advancing their research and development efforts. The information presented here serves as a starting point for further investigation into the specific properties and applications of these valuable chemical entities.

References

-

PubChem. 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one. [Link]

-

Tablets & Capsules. Taking on bRo5 Compounds. [Link]

-

PubChem. 3-Bromo-5,6,7,8-tetrahydroquinoline. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (5S,6R)-6-Bromo-6-methyl-5-phenyl-3,4,5,6-tetrahydro-2H-cyclopenta[b]pyran-7-one. [Link]

-

Acta Chimica Slovenica. Synthesis and Conformational Analysis of Some New Benzocyclooctene Derivatives. [Link]

-

ResearchGate. An efficient synthesis of (7S,10R)-2-bromo-5,6,7,8,9,10-hexahydro-7,10- epiminocyclohepta[b]indole: Application in the preparation and structural confirmation of a potent 5-HT6 antagonist. [Link]

-

PubChem. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. National Center for Biotechnology Information. [Link]

-

Sinfoo Biotech. 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one. [Link]

-

Wiley Online Library. Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. [Link]

- Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

NIST. 5H-Benzocycloheptene,6,7,8,9-tetrahydro-. [Link]

-

National Institutes of Health. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][3][9][10]triazines. [Link]

-

PrepChem. Synthesis of 6-Bromo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-5-one. [Link]

- Google Patents. Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering 5-Bromopentan-1-ol: Synthesis, Reactivity, and Applications in Pharmaceutical Discovery. [Link]

-

DergiPark. The Use of Click Chemisty in Drug Development Applications. [Link]

-

eScholarship. Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. [Link]

-

Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. [Link]

-

National Institutes of Health. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. [Link]

-

International Union of Crystallography. 3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole. [Link]

-

AA Blocks. 3-bromo-5,6,8,9-tetrahydrocyclohepta[b]pyridin-7-one. [Link]

-

NIST. 3H-3a,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl-, [3aR-(3aα,4β,7α)]-. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one | C11H11BrO | CID 10610018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | C11H11BrO | CID 268886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BROMO-6,7,8,9-TETRAHYDRO-BENZOCYCLOHEPTEN-5-ONE | 169192-93-2 [chemicalbook.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. sinfoobiotech.com [sinfoobiotech.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: Spectral Elucidation of 9-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

Executive Summary

This technical guide provides a comprehensive analysis of the 1H and 13C NMR spectral characteristics of 9-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (often referred to as 9-bromo-benzosuberone).[1]

This molecule is a critical intermediate in the synthesis of fused tricyclic systems and bioactive agents, including selective estrogen receptor modulators (SERMs) and antihistamines. The presence of the bromine atom at the C9 position (benzylic) introduces distinct electronic and steric environments that significantly perturb the spectral signature of the parent benzosuberone scaffold.

This guide is designed for medicinal chemists and analytical scientists, focusing on the causality of chemical shifts, coupling constants , and 2D NMR correlations required for unambiguous structural verification.

Structural Context & Numbering

To ensure accurate spectral assignment, we must first establish the IUPAC numbering scheme for the benzocyclohepten-5-one core.

-

Core Scaffold: 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (Benzosuberone).[1]

-

Aromatic Ring: Carbons 1, 2, 3, and 4.[1]

-

Aliphatic Ring: Carbons 6, 7, 8, and 9.[1]

-

Substitution: The 9-bromo designation places the halogen at the benzylic position, adjacent to the aromatic ring fusion (C9a) and the C8 methylene group.[1]

Synthesis Causality

The 9-bromo derivative is typically synthesized via Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator (AIBN or benzoyl peroxide).[1] The reaction is highly regioselective for the C9 position due to the stability of the benzylic radical intermediate, as opposed to the C6 position (alpha to the carbonyl), which would require electrophilic bromination (

Figure 1: Mechanistic pathway explaining the regioselectivity for the C9 position, crucial for understanding the resulting NMR integration and splitting patterns.

1H NMR Spectral Analysis

The introduction of the electronegative bromine atom at C9 creates a significant deshielding effect (downfield shift) on the H9 proton and alters the splitting patterns of the adjacent C8 protons.

Predicted Chemical Shifts & Assignments (500 MHz, CDCl3)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Rationale |

| H4 | Aromatic | 7.75 - 7.85 | dd | 1H | Deshielded by the magnetic anisotropy of the adjacent carbonyl (C=O) group at C5.[1] | |

| H1, H2, H3 | Aromatic | 7.20 - 7.50 | m | 3H | - | Typical aromatic region; less affected by the C5 carbonyl or C9 bromine.[1] |

| H9 | Benzylic (Methine) | 5.30 - 5.50 | t or dd | 1H | Diagnostic Signal. Highly deshielded due to the combined inductive effect of Br and the aromatic ring current (Benzylic).[1] | |

| H6 | 2.65 - 2.75 | t or m | 2H | - | Deshielded by the adjacent carbonyl group (inductive effect). | |

| H8 | Homobenzylic | 2.10 - 2.30 | m | 2H | - | Complex coupling with H9 and H7. Diastereotopic nature may appear if chiral resolution is high. |

| H7 | Remote Methylene | 1.90 - 2.10 | m | 2H | - | Most shielded aliphatic protons; furthest from EWGs (Br and C=O).[1] |

Key Diagnostic Features[1][4][5]

-

The H9 "Downfield" Shift: In the parent benzosuberone, the C9 benzylic protons appear as a triplet around 2.90 ppm . Upon bromination, this signal shifts dramatically to ~5.40 ppm . This +2.5 ppm shift is the primary indicator of successful reaction.

-

Loss of Symmetry: The C9 position changes from a

to a chiral -

H4 Anisotropy: The proton at position 4 remains distinct (~7.8 ppm) due to the carbonyl cone of anisotropy, serving as an internal reference point for the aromatic ring.

13C NMR Spectral Analysis

The 13C spectrum confirms the carbon skeleton and the oxidation state of the functional groups.

Predicted Chemical Shifts (125 MHz, CDCl3)

| Position | Carbon Type | Shift ( | Analysis |

| C5 | Ketone (C=O) | 204.0 - 206.0 | Characteristic ketone carbonyl.[1] Slight upfield shift possible compared to parent due to remote conformational changes. |

| C4a | Quaternary Aromatic | 138.0 - 140.0 | Bridgehead carbon adjacent to C5.[1] |

| C9a | Quaternary Aromatic | 140.0 - 142.0 | Bridgehead carbon adjacent to C9 (Benzylic).[1] |

| C4 | Aromatic CH | 128.0 - 130.0 | Ortho to carbonyl.[1] |

| C1, C2, C3 | Aromatic CH | 126.0 - 133.0 | Remaining aromatic signals. |

| C9 | Benzylic CH-Br | 50.0 - 55.0 | Diagnostic Peak. Significant downfield shift from ~32 ppm (parent |

| C6 | 40.0 - 42.0 | Alpha to ketone.[1] | |

| C8 | Homobenzylic | 30.0 - 32.0 | Beta to Br. |

| C7 | Remote | 20.0 - 24.0 | Most shielded methylene. |

Advanced Structural Verification (2D NMR)

To unambiguously prove the structure and rule out isomers (e.g., 6-bromo derivative), 2D NMR experiments are required.

Correlation Logic

-

COSY (Correlation Spectroscopy): Establishes the H6-H7-H8-H9 spin system.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): Connects the aliphatic ring to the aromatic core.

-

H9 to C9a/C1: The proton at 5.4 ppm (H9) should show strong 3-bond correlations to the aromatic bridgehead C9a and aromatic C1.[1]

-

H6 to C5: The protons at 2.7 ppm (H6) will correlate strongly with the Carbonyl C5 (~205 ppm).

-

Structural Elucidation Workflow

Figure 2: Step-by-step decision tree for confirming the 9-bromo regiochemistry using NMR data.

Experimental Protocol: Spectral Acquisition

To ensure reproducibility and high-resolution data, follow this standard operating procedure (SOP).

Sample Preparation[1][6]

-

Solvent: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS as an internal standard.[1] -

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent. Ensure the solution is clear and free of suspended solids (filter through a cotton plug if necessary).

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (500 MHz Instrument)

-

Temperature: 298 K (25°C).[1]

-

Pulse Sequence: Standard 1H zg30 (30° pulse angle).

-

Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the benzylic proton, allowing for accurate integration.

-

Scans (NS): 16 scans are usually sufficient for 1H; 1024+ scans for 13C.[1]

-

Processing: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform to enhance signal-to-noise ratio without compromising resolution.

References

-

PubChem Compound Summary. (2025). 6-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one.[1] National Center for Biotechnology Information. Link

- Note: Provides comparative spectral data for the alpha-bromo isomer for exclusion purposes.

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Link

- Source for benzylic and alpha-carbonyl chemical shift increment rules.

-

National Institute of Standards and Technology (NIST). (2024). Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-.[1][2][3][5] NIST Chemistry WebBook. Link

- Reference for the parent scaffold spectral baseline.

-

Chad's Prep. (2024). Allylic and Benzylic Bromination with NBS. Link

- Mechanistic grounding for the regioselectivity of the bromin

Sources

- 1. 6-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | C11H11BrO | CID 268886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one | C11H11BrO | CID 10610018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. prepchem.com [prepchem.com]

A Technical Guide to the Synthesis, Characterization, and Reactivity of 6-Bromo- and 9-Bromo-Tetrahydrobenzocyclohepten-5-one Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrobenzocyclohepten-5-one, or benzosuberone, scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Bromination of this tricyclic ketone introduces a versatile synthetic handle for further molecular elaboration through cross-coupling reactions and other transformations. However, the introduction of a bromine atom onto the seven-membered ring can lead to the formation of regioisomers, primarily the 6-bromo and 9-bromo derivatives. The differentiation and selective synthesis of these isomers are critical for structure-activity relationship (SAR) studies and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the key differences between 6-bromo- and 9-bromo-tetrahydrobenzocyclohepten-5-one, focusing on their synthesis, spectroscopic characterization, and anticipated reactivity.

Introduction: The Significance of the Benzosuberone Scaffold

The benzosuberone core is a recurring motif in a range of compounds exhibiting diverse pharmacological activities. Its conformational flexibility, conferred by the seven-membered ring, allows for effective interaction with a variety of biological targets. The introduction of a bromine atom not only modulates the electronic and lipophilic properties of the molecule but also provides a crucial point for diversification, enabling the synthesis of libraries of analogues for biological screening. Understanding the precise location of the bromine substituent is therefore of paramount importance.

Synthesis and Regioselectivity

The synthesis of brominated benzosuberones typically involves the direct bromination of the parent ketone, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one. The regiochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the choice of brominating agent and the presence of radical initiators or catalysts.

Free radical bromination, often employing N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN, tends to favor substitution at the benzylic positions, which are the C6 and C9 carbons. This can often lead to a mixture of the 6-bromo and 9-bromo regioisomers, and potentially di-brominated products.[1] The separation of these isomers can be challenging due to their similar physical properties.

Proposed Synthetic Workflow

Caption: General workflow for the synthesis and separation of 6-bromo and 9-bromo-tetrahydrobenzocyclohepten-5-one.

Detailed Experimental Protocol: Radical Bromination of Benzosuberone

-

Materials: 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), Carbon tetrachloride (CCl₄) or other suitable solvent.

-

Procedure:

-

To a solution of 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one in CCl₄, add NBS (1.0-1.2 equivalents).

-

Add a catalytic amount of AIBN or BPO.

-

Reflux the mixture under an inert atmosphere, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the isomers.

-

Causality behind Experimental Choices: The use of a non-polar solvent like CCl₄ is typical for free radical reactions. AIBN or BPO are standard radical initiators that decompose upon heating to generate radicals, which then initiate the bromination chain reaction. The workup procedure is designed to remove unreacted NBS and byproducts. Chromatographic separation is necessary due to the likely formation of a mixture of isomers.

Spectroscopic Differentiation of the 6-Bromo and 9-Bromo Isomers

Unambiguous identification of the 6-bromo and 9-bromo isomers is crucial and can be achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show distinct differences, particularly in the chemical shifts and coupling patterns of the protons on the seven-membered ring.

-

6-Bromo Isomer: The proton at the C6 position (the methine proton) will be directly attached to the carbon bearing the bromine atom. This proton is expected to appear as a downfield multiplet (typically a doublet of doublets) due to deshielding by the electronegative bromine atom. The adjacent methylene protons at C7 will also be affected.

-

9-Bromo Isomer: The proton at the C9 position will be deshielded by the bromine atom and will likely appear as a multiplet. The key difference will be the coupling patterns with the adjacent methylene protons at C8.

¹³C NMR Spectroscopy

Carbon NMR provides a clear distinction between the two isomers.

-

6-Bromo Isomer: The carbon atom directly bonded to the bromine (C6) will be significantly shifted upfield due to the "heavy atom effect" of bromine, while also being deshielded electronically. Its chemical shift will be a key diagnostic peak.

-

9-Bromo Isomer: Similarly, the C9 carbon will show a characteristic chemical shift due to the attached bromine. The chemical shifts of the other carbons in the seven-membered ring will also differ between the two isomers due to the different substitution pattern.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, usually between 500 and 700 cm⁻¹, but may not be sufficiently distinct to reliably differentiate the isomers on its own.[1]

Mass Spectrometry (MS)

Mass spectrometry is an excellent tool for confirming the presence of bromine. Due to the nearly equal natural abundance of the two bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak (M⁺) will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1.[2] While the molecular weight will be the same for both isomers, the fragmentation patterns upon electron ionization may differ, providing further structural clues. For instance, the benzylic C-Br bond in the 9-bromo isomer might be more prone to cleavage due to the stability of the resulting radical or cation.

Summary of Expected Spectroscopic Data

| Feature | 6-Bromo-tetrahydrobenzocyclohepten-5-one | 9-Bromo-tetrahydrobenzocyclohepten-5-one |

| ¹H NMR | Downfield multiplet for H6 | Downfield multiplet for H9 |

| Distinct coupling patterns for H7 protons | Distinct coupling patterns for H8 protons | |

| ¹³C NMR | Characteristic chemical shift for C6 | Characteristic chemical shift for C9 |

| Unique set of shifts for C5, C7, C8, C9 | Unique set of shifts for C5, C6, C7, C8 | |

| IR | Strong C=O stretch (~1680-1700 cm⁻¹) | Strong C=O stretch (~1680-1700 cm⁻¹) |

| C-Br stretch (~500-700 cm⁻¹) | C-Br stretch (~500-700 cm⁻¹) | |

| MS | M⁺ and M+2 peaks in ~1:1 ratio | M⁺ and M+2 peaks in ~1:1 ratio |

| Potentially unique fragmentation pattern | Potentially unique fragmentation pattern |

Comparative Reactivity and Stability

The position of the bromine atom is expected to influence the chemical reactivity and stability of the two isomers.

-

Nucleophilic Substitution: Both isomers can undergo nucleophilic substitution reactions at the carbon bearing the bromine. The relative rates of these reactions will depend on the steric hindrance around the reaction center and the stability of the transition state. The 9-position might be slightly more sterically hindered due to its proximity to the fused benzene ring.

-

Elimination Reactions: Both isomers can undergo elimination of HBr to form an unsaturated benzocycloheptenone. The regioselectivity and ease of elimination will depend on the availability of anti-periplanar protons.

-

Cross-Coupling Reactions: The C-Br bond in both isomers can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for further derivatization.[3] The reactivity in these reactions may differ slightly based on the electronic environment and steric accessibility of the C-Br bond.

-

Stability: Computational studies, such as those employing Density Functional Theory (DFT), could be employed to predict the relative thermodynamic stabilities of the two isomers. Such studies can also help in predicting and rationalizing their spectroscopic properties.[4][5]

Caption: Comparative reactivity pathways for the 6-bromo and 9-bromo isomers.

Conclusion and Future Directions

The 6-bromo and 9-bromo isomers of tetrahydrobenzocyclohepten-5-one represent two distinct chemical entities with potentially different biological activities and synthetic utilities. While their synthesis can be achieved through radical bromination of the parent benzosuberone, achieving high regioselectivity remains a challenge that warrants further investigation into alternative synthetic methodologies. The unambiguous differentiation of these isomers is readily achievable through a combination of modern spectroscopic techniques, with ¹H and ¹³C NMR being the most powerful tools.

For drug development professionals, the ability to selectively synthesize and characterize these isomers is paramount for conducting rigorous SAR studies. Future work in this area should focus on the development of regioselective bromination protocols and the exploration of the differential reactivity of each isomer in various synthetic transformations. Furthermore, computational modeling can serve as a predictive tool to guide synthetic efforts and to rationalize the observed chemical and physical properties of these important building blocks.

References

-

PubChem. 6-bromo-6,7,8,9-tetrahydro-5H-benzo[6]annulen-5-one. National Center for Biotechnology Information. Available from: [Link]

-

Regioselective Bromination of Benzocycloheptadienones for the Synthesis of Substituted 3,4-Benzotropolones Including Goupiolone A. PubMed. Available from: [Link]

- Structural analysis of previously unknown natural products using computational methods.

-

Towards Understanding the Decomposition/Isomerism Channels of Stratospheric Bromine Species: Ab Initio and Quantum Topology Study. PMC. Available from: [Link]

-

Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. ResearchGate. Available from: [Link]

-

Synthesis of functionalized benzocycloheptene analogs. Taylor & Francis Online. Available from: [Link]

-

Influence of the bromo group on the vibrational spectra and macroscopic properties of benzophenone derivatives. ResearchGate. Available from: [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Available from: [Link]

-

Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Organic Chemistry Portal. Available from: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available from: [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. 2023. Available from: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Rsc.org. Available from: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available from: [Link]

-

PubChem. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. National Center for Biotechnology Information. Available from: [Link]

-

Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. MDPI. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. prepchem.com [prepchem.com]

- 3. Regioselective Bromination of Benzocycloheptadienones for the Synthesis of Substituted 3,4-Benzotropolones Including Goupiolone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural analysis of previously unknown natural products using computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Towards Understanding the Decomposition/Isomerism Channels of Stratospheric Bromine Species: Ab Initio and Quantum Topology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategic Nucleophilic Substitution on 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing nucleophilic substitution reactions using 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one. As a versatile α-haloketone, this substrate serves as a critical building block for introducing diverse functional groups, enabling the synthesis of complex molecular architectures and novel heterocyclic systems.[1] We delve into the mechanistic principles governing its reactivity, present detailed, validated protocols for reactions with various nucleophiles, and offer practical guidance on optimization and troubleshooting. The protocols and insights herein are designed to empower scientists to leverage this key intermediate for the rapid construction of compound libraries with potential therapeutic applications.[2][3]

Introduction: The Synthetic Value of an α-Haloketone Scaffold

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a member of the α-haloketone class of compounds. These substrates are exceptionally valuable in organic synthesis due to the dual reactivity conferred by the carbonyl and the carbon-halogen bond.[4][5] The electron-withdrawing nature of the carbonyl group significantly activates the adjacent α-carbon towards nucleophilic attack, making the bromine atom an excellent leaving group. This enhanced reactivity allows for facile carbon-heteroatom and carbon-carbon bond formation under relatively mild conditions, providing a gateway to a wide array of functionalized benzocycloheptenone derivatives. These derivatives are core structures in many biologically active molecules, making this substrate a compound of interest for pharmaceutical research and development.[1][2]

Mechanistic Rationale: Why This Reaction Works

The high reactivity of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one in substitution reactions is primarily attributed to the electronic influence of the adjacent carbonyl group. This reaction proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.

Key Mechanistic Features:

-

Electrophilicity Enhancement: The inductive effect of the carbonyl oxygen polarizes the Cα-Br bond, increasing the partial positive charge on the α-carbon and making it highly susceptible to nucleophilic attack.[5]

-

Transition State Stabilization: The p-orbitals of the carbonyl group can overlap with the developing p-orbital in the trigonal bipyramidal transition state of the SN2 reaction. This orbital overlap helps to delocalize the electron density and stabilize the transition state, thereby lowering the activation energy and accelerating the reaction rate compared to a standard secondary alkyl halide.[6]

-

Stereochemistry: As with all SN2 reactions, the attack of the nucleophile occurs from the backside relative to the leaving group, resulting in an inversion of stereochemistry if the α-carbon is a chiral center.[7][8] While the starting material is often racemic, this principle is crucial when using chiral nucleophiles or catalysts.

Caption: General SN2 mechanism on the α-carbon of the ketone.

General Experimental Workflow

A successful nucleophilic substitution reaction hinges on careful control of reaction parameters. The following workflow provides a robust framework that can be adapted for a wide range of nucleophiles.

Caption: Standard experimental workflow for nucleophilic substitution.

Core Protocol: A Self-Validating System

This generalized protocol ensures reproducibility by incorporating in-process controls and clear endpoints.

-

Reagent Preparation & Stoichiometry:

-

Dissolve 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF, Acetonitrile, 10 mL/mmol).

-

Prepare the nucleophile (1.1-1.5 eq). If the nucleophile is a salt (e.g., NaN3), it can be used directly. If it's a protic species (e.g., an alcohol or amine), a non-nucleophilic base (e.g., K₂CO₃, NaH, DBU, 1.2-2.0 eq) is required to either deprotonate it in situ or to scavenge the HBr byproduct.

-

Causality: Using a slight excess of the nucleophile drives the reaction to completion according to Le Châtelier's principle. Aprotic solvents are chosen because they do not solvate the nucleophile as strongly as protic solvents, enhancing its reactivity.

-

-

Reaction Setup:

-

Assemble a flame-dried, two or three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (if heating), and a nitrogen or argon inlet.

-

Charge the flask with the substrate solution. If a base like NaH is used, it should be added to the solvent first, followed by the protic nucleophile, before adding the substrate.

-

Causality: An inert atmosphere is critical to prevent quenching of anionic nucleophiles or bases by atmospheric moisture and to avoid unwanted side reactions.

-

-

Execution and Monitoring:

-

Add the nucleophile (and base, if separate) to the stirred solution of the substrate. The addition may be done portion-wise or as a solution via a syringe pump to control any exotherm.

-

Maintain the reaction at the desired temperature (ranging from 0 °C to reflux, depending on the nucleophile's reactivity).

-

Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 3:1 Hexanes:Ethyl Acetate.

-

Self-Validation: The disappearance of the starting material spot on TLC and the appearance of a new, more polar (usually) product spot provides a clear and reliable indicator of reaction completion.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and quench carefully by adding saturated aqueous NH₄Cl or water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂; 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel or by recrystallization.

-

Causality: The aqueous wash removes inorganic salts and water-soluble impurities. Brine wash helps to break up emulsions and remove residual water from the organic layer.

-

Application Protocols: Reaction with Specific Nucleophiles

The following protocols have been optimized for specific classes of nucleophiles.

Protocol 1: O-Alkylation with Sodium Phenoxide

This reaction is fundamental for synthesizing α-aryloxy ketones, which are prevalent in medicinal chemistry.

-

Specific Reagents:

-

9-Bromo-THBC-5-one (253 mg, 1.0 mmol)

-

Phenol (104 mg, 1.1 mmol)

-

Sodium Hydride (NaH, 60% in mineral oil, 48 mg, 1.2 mmol)

-

Anhydrous Dimethylformamide (DMF, 10 mL)

-

-

Step-by-Step Procedure:

-

Suspend NaH in anhydrous DMF in a flame-dried flask under N₂.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of phenol in DMF dropwise. Stir for 30 minutes at 0 °C to allow for complete deprotonation (cessation of H₂ gas evolution).

-

Add a solution of 9-Bromo-THBC-5-one in DMF dropwise to the freshly prepared sodium phenoxide solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor by TLC until the starting bromide is consumed.

-

Quench by slowly adding saturated aq. NH₄Cl (10 mL).

-

Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography (Gradient elution: 5% to 20% Ethyl Acetate in Hexanes).

-

Protocol 2: N-Substitution with Azide

The introduction of an azide group creates a versatile chemical handle for further transformations, such as reduction to an amine or "click" chemistry.

-

Specific Reagents:

-

9-Bromo-THBC-5-one (253 mg, 1.0 mmol)

-

Sodium Azide (NaN₃, 81 mg, 1.25 mmol)

-

Anhydrous Acetone (15 mL)

-

-

Step-by-Step Procedure:

-

Combine 9-Bromo-THBC-5-one and sodium azide in a round-bottom flask.

-

Add anhydrous acetone and stir the resulting suspension vigorously.

-

Heat the mixture to reflux (approx. 56 °C) for 3-5 hours.

-

Monitor the reaction by TLC. The product, 9-azido-THBC-5-one, is typically more polar.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts (NaBr).

-

Rinse the solid with a small amount of cold acetone.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be purified by chromatography.

-

Note on Causality (Finkelstein-type reaction): This reaction leverages the higher solubility of the sodium bromide byproduct in acetone compared to sodium azide, which helps drive the equilibrium towards the product.[9]

-

Data Summary Table

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Oxygen | Phenol | NaH | DMF | 0 to 25 | 4 - 6 | 80 - 95 |

| Nitrogen | Sodium Azide | None | Acetone | 56 (reflux) | 3 - 5 | >90 |

| Nitrogen | Piperidine | K₂CO₃ | ACN | 82 (reflux) | 6 - 12 | 75 - 90 |

| Sulfur | Sodium Thiophenoxide | in situ | EtOH | 25 | 1 - 2 | >95 |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Weak nucleophile.2. Insufficient temperature.3. Deactivated reagents (e.g., moisture in NaH). | 1. Switch to a more polar aprotic solvent (e.g., DMF, DMSO).2. Increase reaction temperature.3. Use freshly opened/handled reagents. Add a phase-transfer catalyst (e.g., TBAB) for salt nucleophiles. |

| Formation of Byproducts | 1. Elimination (E2) reaction favored by sterically hindered or strongly basic nucleophiles.2. Self-condensation via enolate formation. | 1. Use a less basic nucleophile or milder conditions (lower temp).2. Ensure the base is non-nucleophilic if pre-forming an alkoxide/thiolate. Add the substrate slowly to the nucleophile to keep its concentration low. |

| Difficult Purification | Product and starting material have similar Rf values. | 1. Optimize the chromatography solvent system (try different solvent mixtures, e.g., CH₂Cl₂/MeOH or Toluene/EtOAc).2. Consider converting the product to a more easily separable derivative for purification, followed by removal of the derivatizing group. |

Safety and Handling

-

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one: As an α-haloketone, this compound should be treated as a lachrymator and a skin/respiratory irritant. Always handle in a well-ventilated fume hood.

-

Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. Sodium azide (NaN₃) is acutely toxic and can form explosive heavy metal azides. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Procedures: Quenching of reactive reagents like NaH should be performed slowly and at low temperatures to control the exothermic reaction.

Conclusion

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one stands out as a powerful and versatile electrophile for constructing a diverse range of functionalized molecules. The protocols detailed in this guide demonstrate that through a clear understanding of the underlying SN2 mechanism and careful control of reaction conditions, this substrate can be reliably transformed into valuable intermediates for drug discovery and materials science. The provided workflows, specific examples, and troubleshooting advice form a solid foundation for any researcher looking to incorporate this valuable building block into their synthetic programs.

References

-

Wikipedia. Carbonyl α-substitution reaction. [Link]

-

Michigan State University Department of Chemistry. Chapter 23. Carbonyl Alpha Substitution Reactions. [Link]

-

α-Substitution Reactions of Carbonyl Group. [Link]

-

Verkariya, R. H., et al. (2022). Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

-

Substitution Reactions (on Saturated Carbons). Making Molecules. [Link]

-

University of Pretoria. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

-

Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Kaushik, M. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

-

S. S. Mahajan, et al. Synthesis of some new physiologically active polyheterocycles derived from benzocyclohepten-5-ones. ResearchGate. [Link]

-

Organic Syntheses Procedure. [Link]

-

Shaik, A. B. (2016). A new templates of 6,7,8,9-Tetrahydro-5-benzocycloheptenones and their biological evaluation. CSIR Explorations. [Link]

-

Hawryluk, N. A., et al. (2010). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. PubMed. [Link]

-

Chemistry LibreTexts. 8: Nucleophilic Substitution Reactions. [Link]

-

Zhang, L., et al. (2018). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. PubMed. [Link]

-

Chemistry LibreTexts. 9.2: The Discovery of Nucleophilic Substitution Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic Substitution Reactions | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for the Utilization of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one as a Pharmaceutical Intermediate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one as a versatile intermediate in pharmaceutical synthesis. The focus is on leveraging its chemical functionalities to access novel compounds with therapeutic potential, particularly those targeting the central nervous system and metalloenzymes.

Introduction: The Significance of the Benzocycloheptenone Scaffold

The benzocycloheptenone core is a privileged structural motif found in a variety of natural products and synthetic molecules with significant biological activities.[1][2] This bicyclic framework provides a unique three-dimensional architecture that is amenable to diverse functionalization, making it an attractive starting point for the design of novel therapeutic agents. Specifically, derivatives of benzocycloheptene have been explored for their potential as anxiolytic, anticonvulsant, and metalloaminopeptidase inhibitory agents.[3][4] The presence of a bromine atom and a ketone in 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one offers two key reactive sites for molecular elaboration, paving the way for the synthesis of a wide range of pharmaceutical candidates.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of the starting material is crucial for successful and safe experimentation.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrO | [5] |

| Molecular Weight | 239.11 g/mol | [5] |

| Appearance | Typically a solid | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |

Safety and Handling: 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Refer to the material safety data sheet (MSDS) for detailed safety information.

Core Synthetic Strategy: Introduction of an Amino Group

A primary and highly valuable transformation of α-haloketones in pharmaceutical synthesis is the introduction of an amino group. This functionality is a key pharmacophore in a vast number of drugs. The following section details a protocol for the synthesis of an amino-substituted benzocycloheptenone, a critical precursor for various potential therapeutic agents, including metalloaminopeptidase inhibitors.[3][6]

Rationale for Amination

The introduction of an amino group at the α-position to the ketone (the 6-position in this case, following a potential rearrangement or substitution) can be achieved through various methods. A common and effective strategy involves a two-step process: azidation followed by reduction. This approach is often preferred due to the high reactivity of the azide anion as a nucleophile and the mild conditions required for the subsequent reduction to the primary amine. This amino ketone can then serve as a versatile building block for further derivatization, such as the formation of amides, sulfonamides, or the construction of heterocyclic rings like benzodiazepines.[4]

Experimental Workflow for Amination

The following diagram illustrates the proposed workflow for the synthesis of an amino-substituted benzocycloheptenone derivative from 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

Detailed Protocols

The following protocols provide step-by-step instructions for the key transformations outlined above.

Protocol 1: Synthesis of 9-Azido-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Objective: To introduce an azide functionality via nucleophilic substitution of the bromine atom.

Materials:

-

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 9-Azido-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

-

Purify the crude product by column chromatography on silica gel if necessary.

Expected Outcome: The product will be an azido-ketone, which should be handled with care due to the potential instability of organic azides.

Protocol 2: Synthesis of 9-Amino-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Objective: To reduce the azide group to a primary amine, yielding the key pharmaceutical intermediate.

Materials:

-

9-Azido-6,7,8,9-tetrahydrobenzocyclohepten-5-one

-

Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)

-

Methanol or Ethanol (for catalytic hydrogenation) or Ethyl acetate (for SnCl₂ reduction)

-

Hydrogen gas supply (for catalytic hydrogenation)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Parr shaker or similar hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filter paper (Celite®)

-

Rotary evaporator

Procedure (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve the 9-Azido-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Seal the vessel and connect it to a hydrogen gas source.

-

Purge the vessel with hydrogen gas several times.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and shake or stir vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 9-Amino-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

-

The product can be further purified by crystallization or column chromatography.

Procedure (Tin(II) Chloride Reduction):

-

Dissolve 9-Azido-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 eq) in ethyl acetate in a round-bottom flask.

-

Add Tin(II) chloride dihydrate (3.0-4.0 eq) and stir the mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product as needed.

Expected Outcome: The final product is the primary amine, a key intermediate for further synthetic modifications.

Downstream Applications and Future Directions

The synthesized 9-Amino-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a versatile precursor for a range of pharmaceutically relevant scaffolds.

-

Benzodiazepine and Benzazepine Analogs: The amino ketone can undergo condensation reactions with various reagents to form fused heterocyclic systems like benzodiazepines and benzazepines, which are well-known for their CNS activities.[4][7]

-

Metalloaminopeptidase Inhibitors: The amino and ketone functionalities can be further modified to create ligands that chelate the metal ions in the active site of metalloaminopeptidases.[3][6]

-

Novel Scaffolds: The primary amine allows for the introduction of a wide variety of substituents through acylation, sulfonylation, and reductive amination, enabling the exploration of new chemical space for drug discovery.

Conclusion

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a valuable and versatile starting material for the synthesis of complex and potentially bioactive molecules. The protocols detailed herein provide a solid foundation for the preparation of a key amino-substituted intermediate, opening avenues for the development of novel pharmaceutical agents. The strategic functionalization of the benzocycloheptenone scaffold continues to be a promising area of research in medicinal chemistry.

References

-

Al-Lakkis-Wehbe, M., Chaillou, B., Defoin, A., Albrecht, S., & Tarnus, C. (2013). Synthesis of amino-hydroxy-benzocycloheptenones as potent, selective, non-peptidic dinuclear zinc metalloaminopeptidase inhibitors. Bioorganic & Medicinal Chemistry, 21(21), 6447-6455. [Link]

-

Al-Lakkis-Wehbe, M., et al. (2013). Synthesis of amino-hydroxy-benzocycloheptenones as potent, selective, non-peptidic dinuclear zinc metalloaminopeptidase inhibitors. ResearchGate. [Link]

-

Kotha, S., & Misra, S. (2024). Synthesis of functionalized benzocycloheptene analogs. Taylor & Francis Online. [Link]

-

Kotha, S., & Misra, S. (2025). Synthesis of functionalized benzocycloheptene analogs. Taylor & Francis Online. [Link]

-

Cook, J. M., et al. (1994). Synthesis of benzo-fused benzodiazepines employed as probes of the agonist pharmacophore of benzodiazepine receptors. Journal of Medicinal Chemistry, 37(6), 745-757. [Link]

-

Wang, Z., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 14749-14761. [Link]

-

Myers, A. (n.d.). Reductive Amination. Myers Group, Harvard University. [Link]

-

Kotha, S., & Misra, S. (2026). Synthesis of Functionalized Benzocycloheptene Analogs. ResearchGate. [Link]

-

Kotha, S., & Mandal, K. (2015). Strategies for Functionalized Benzocycloheptene Amines Synthesis. Bentham Science. [Link]

-

Kotha, S., & Mandal, K. (2015). Strategies for Functionalized Benzocycloheptene Amines Synthesis. ResearchGate. [Link]

-

Thongsornkleeb, C., et al. (2020). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. Molecules, 25(23), 5588. [Link]

-

PubChem. (n.d.). 7-Amino-5,6,7,9-tetrahydro-benzo[8]annulen-8-one. PubChem. [Link]

-

Koike, T., et al. (2012). Potent inhibition of dinuclear zinc(II) peptidase, an aminopeptidase from Aeromonas proteolytica, by 8-quinolinol derivatives: inhibitor design based on Zn2+ fluorophores, kinetic, and X-ray crystallographic study. Journal of Biological Inorganic Chemistry, 17(4), 517-529. [Link]

-

Chen, Y. L., et al. (2014). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[2][6]benzodiazepines. Molecules, 19(9), 14837-14851. [Link]

-

Ramachandran, P. V., & Biswas, D. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry. [Link]

-

Matos, K., Pichlmair, S., & Burkhardt, S. (2006). Boron reagents for reductive amination. ResearchGate. [Link]

-

Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996. [Link]

-

Chen, K., & Li, X. (2015). Synthesis of diverse fused benzoazepine and benzodiazepine polyheterocycles. ResearchGate. [Link]

-

Shafiee, A., et al. (2005). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Research, 4(4), 249-254. [Link]

-

PubChem. (n.d.). 2-Amino-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. PubChem. [Link]

-

Chen, Y. C., et al. (2015). Tunable zinc benzamidinate complexes: coordination modes and catalytic activity in the ring-opening polymerization of l-lactide. Dalton Transactions, 44(33), 14758-14767. [Link]

-

Tanneeru, K., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 273. [Link]

- Bogen, S. L., et al. (2010). Process for the preparation of benzodiazepine derivatives.

-

Li, Y., et al. (2016). Dinuclear versus Mononuclear Zinc Pathway in the Nucleophilic Addition of Terminal Alkynes to Aldehydes: A DFT and Experimental Study. Dalton Transactions. [Link]

-

Svirskis, S., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(24), 8758. [Link]

-

Yu, P., et al. (2014). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of benzo-fused benzodiazepines employed as probes of the agonist pharmacophore of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one | CymitQuimica [cymitquimica.com]

- 6. Synthesis of amino-hydroxy-benzocycloheptenones as potent, selective, non-peptidic dinuclear zinc metalloaminopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cross-Coupling Strategies for 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

This Application Note is designed for researchers requiring high-fidelity protocols for the functionalization of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one .

The guide prioritizes sp³-sp² Cross-Coupling (Suzuki-Miyaura) , as this is the most challenging yet valuable transformation for this scaffold. The bromine atom in this molecule is located at a secondary benzylic position (C9), not on the aromatic ring. This distinction is critical: standard aryl-halide conditions will fail or lead to rapid

Executive Summary & Structural Analysis

Target Molecule: 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Chemo-type: Secondary Benzylic Bromide / Cyclic Ketone

Primary Challenge: Competing

Structural Reactivity Profile

The substrate features a fused benzene ring and a 7-membered saturated ring containing a ketone at C5. The bromine at C9 is benzylic (adjacent to the aromatic ring) and secondary .

-

Electrophilicity: High. The C-Br bond is activated by the adjacent aromatic ring, facilitating oxidative addition.

-

Sterics: Moderate.[1] The 7-membered ring imparts conformational flexibility but also steric shielding compared to acyclic systems.

-

Risk Factor: The C8 protons are

-hydrogens.[2] Standard Pd-catalysts (e.g., Pd(PPh3)4) often favor

Strategic Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbenes (NHCs) to accelerate oxidative addition and, crucially, speed up reductive elimination to outcompete alkene formation.

Experimental Protocol: Suzuki-Miyaura sp³-sp² Coupling

This protocol is optimized for coupling the 9-bromo substrate with arylboronic acids to generate 9-aryl-6,7,8,9-tetrahydrobenzocyclohepten-5-ones .

Materials & Reagents

| Component | Specification | Role |

| Substrate | 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 equiv) | Electrophile (sp³ center) |

| Boronic Acid | Arylboronic acid (1.5 equiv) | Nucleophile |

| Catalyst Source | Palladium(II) Acetate [Pd(OAc)₂] (5 mol%) | Metal Center |

| Ligand | SPhos (10 mol%) | Ligand (prevents elimination) |

| Base | Potassium Phosphate Tribasic (K₃PO₄), Anhydrous (3.0 equiv) | Activator |

| Solvent | Toluene / Water (20:1 ratio) | Biphasic System |

Step-by-Step Methodology

1. Catalyst Pre-complexation (Critical Step)

-

Rationale: Pre-forming the active Pd(0)-L species prevents non-specific Pd precipitation and ensures the bulky ligand is bound before the substrate is exposed.

-

In a glovebox or under Argon flow, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol) to a dry reaction vial.

-

Add Toluene (2.0 mL) and stir at room temperature for 15 minutes . The solution should turn from orange to a clear/pale yellow, indicating reduction to Pd(0) and ligation.

2. Reaction Assembly

-

To the catalyst vial, add the 9-Bromo substrate (1.0 mmol) and the Arylboronic acid (1.5 mmol).

-

Add K₃PO₄ (636 mg, 3.0 mmol).

-

Add Water (100 µL). Note: A small amount of water is essential for the boronic acid activation cycle.

3. Execution

-

Seal the vial with a Teflon-lined crimp cap.

-

Heat the reaction block to 80°C .

-

Stir vigorously (1000 rpm) for 12–18 hours .

-

Monitoring: Check via TLC or LC-MS.[3] Look for the disappearance of the starting bromide (Rt ~ X min) and the appearance of the coupled product. If the elimination product (alkene) is observed, lower the temperature to 60°C and extend time.

-

4. Workup & Purification

-

Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove Pd black and salts.

-

Wash the filtrate with Brine (10 mL). Dry over Na₂SO₄.

-

Concentrate under reduced pressure.[6]

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5

80:20). The ketone polarity usually allows easy separation from non-polar byproducts.

-

Mechanistic Pathway & Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical competition between the desired Reductive Elimination and the undesired

Caption: Catalytic cycle for sp³-sp² coupling. Bulky ligands (SPhos) accelerate the Reductive Elimination path (Green), suppressing the

Alternative Protocol: Negishi Coupling (Alkyl-Zinc)

If the Suzuki coupling yields poor results due to boronic acid instability or protodeboronation, the Negishi coupling is the preferred alternative for benzylic bromides.

Protocol Summary:

-

Zinc Reagent Formation: Treat the aryl bromide (coupling partner) with

-BuLi then ZnCl₂ to form Ar-ZnCl. Alternatively, use commercial organozinc halides. -

Catalyst: NiCl₂(glyme) (5 mol%) + Pybox ligand or Pd(P(t-Bu)₃)₂ .

-

Conditions: THF, Room Temperature.

-

Advantage: Nickel catalysts are often superior for suppressing

-hydride elimination in secondary alkyl halides compared to Palladium.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Oxidative addition is too slow. | Switch to Pd-PEPPSI-IPr catalyst or increase temp to 90°C. Ensure anhydrous conditions initially. |

| Elimination Product (Alkene) | Lower temperature to 50°C. Increase ligand loading (SPhos). Switch to Ni-catalysis (Negishi). | |

| Protodehalogenation (H-product) | Moisture in solvent or "wet" boronic acid. | Use freshly distilled Toluene. Increase catalyst loading to speed up cycle. |

| Homocoupling (Ar-Ar) | Oxidation of boronic acid. | Degas solvents thoroughly (Freeze-Pump-Thaw). Ensure inert atmosphere (Argon). |

References

-

Suzuki-Miyaura Coupling of Secondary Alkyl Halides

-

Zhou, J., & Fu, G. C. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(48), 14726–14727. Link

-

-

Ligand Selection (SPhos/XPhos)

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

-

Benzylic Bromide Reactivity

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for Grignard Reactions Involving 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

These application notes provide comprehensive protocols and expert insights for conducting Grignard reactions with the versatile building block, 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one. This unique substrate, featuring both a ketone and an alkyl bromide, opens avenues for complex molecular architectures relevant to pharmaceutical and materials science research. The choice of reaction pathway is critical and dictated by the desired synthetic outcome. This guide will explore two primary approaches: an intramolecular Barbier-type reaction to form a bicyclic alcohol and an intermolecular reaction with an external Grignard reagent, which necessitates the use of a protecting group for the ketone functionality.

Introduction: The Duality of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one in Grignard Chemistry

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a valuable intermediate for constructing polycyclic systems. Its bifunctional nature allows for either intramolecular cyclization or selective intermolecular carbon-carbon bond formation. The intramolecular pathway, a Barbier-type reaction, involves the in situ formation of an organomagnesium species that subsequently attacks the proximal ketone, leading to a bicyclic tertiary alcohol.[1] This approach is elegant for creating fused ring systems in a single step.

Conversely, for intermolecular reactions with an external Grignard reagent, the inherent reactivity of the ketone towards organomagnesium compounds necessitates a protection strategy.[2][3][4] By masking the ketone as an acetal, the Grignard reagent can be directed to react with other electrophiles or to undergo metal-halogen exchange for subsequent coupling reactions. Following the desired transformation, the ketone is readily deprotected. This guide will provide detailed protocols for both synthetic strategies.

PART 1: Intramolecular Barbier-Type Reaction Protocol

This protocol details the formation of a bicyclic alcohol via an intramolecular Barbier-type reaction of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one. This one-pot synthesis is an efficient method for constructing a fused ring system.[5]

Experimental Workflow: Intramolecular Barbier-Type Reaction

Caption: Workflow for the intramolecular Barbier-type reaction.

Step-by-Step Protocol

-

Apparatus and Reagent Preparation:

-

All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

-

Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent.[6]

-

Magnesium turnings should be of high purity.

-

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.5 equivalents).

-

Flush the entire system with dry nitrogen for at least 30 minutes.

-

-

Magnesium Activation (if necessary):

-

If the reaction is sluggish to initiate, a small crystal of iodine can be added to the magnesium turnings. The disappearance of the purple color indicates activation.[7] Alternatively, a few drops of 1,2-dibromoethane can be added.

-

-

Reaction Initiation and Execution:

-

Dissolve 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the substrate solution to the magnesium turnings to initiate the reaction. Initiation is indicated by gentle refluxing of the solvent and a cloudy appearance of the solution.

-

Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Product Isolation:

-

Cool the reaction mixture in an ice-water bath.

-

Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[8] This is a milder alternative to strong acid and helps to prevent dehydration of the tertiary alcohol product.

-

Continue adding the ammonium chloride solution until the bubbling ceases and the magnesium salts precipitate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude bicyclic alcohol.

-

-

Purification and Characterization:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the bicyclic alcohol.

-

PART 2: Intermolecular Grignard Reaction with Ketone Protection

This protocol outlines the reaction of an external Grignard reagent (e.g., phenylmagnesium bromide) with the 9-bromo position of the substrate. To achieve this selectivity, the ketone must first be protected as an acetal.[9][10]

Experimental Workflow: Intermolecular Grignard Reaction